molecular formula C15H23NO3 B5664034 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-ol

1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-ol

Cat. No.: B5664034
M. Wt: 265.35 g/mol
InChI Key: PHESREDDQXQNOL-UHFFFAOYSA-N
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Description

1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-ol is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with an ethoxy and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted piperidines or phenyl derivatives.

Scientific Research Applications

1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.

    1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-methanol: Similar structure but with a methanol group instead of a hydroxyl group.

Uniqueness

1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring and the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-3-19-15-10-12(4-5-14(15)18-2)11-16-8-6-13(17)7-9-16/h4-5,10,13,17H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHESREDDQXQNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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